Ethyl 2-(2-amino-3-bromophenylamino)acetate
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Overview
Description
Ethyl 2-(2-amino-3-bromophenylamino)acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group attached to a phenyl ring. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-3-bromophenylamino)acetate typically involves the reaction of 2-amino-3-bromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-3-bromoaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-3-bromophenylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions can result in the formation of various substituted phenylamino-acetic acid ethyl esters.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-amino-3-bromophenylamino)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-3-bromophenylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-phenylamino)-acetic acid ethyl ester
- 2-Amino-3-fluoro-phenylamino)-acetic acid ethyl ester
- 2-Amino-3-iodo-phenylamino)-acetic acid ethyl ester
Uniqueness
Ethyl 2-(2-amino-3-bromophenylamino)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications. The bromine atom’s size and electronegativity also influence the compound’s interactions with molecular targets, contributing to its unique profile.
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-bromoanilino)acetate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-9(14)6-13-8-5-3-4-7(11)10(8)12/h3-5,13H,2,6,12H2,1H3 |
InChI Key |
NTZHTFOTMWZRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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